2-Bromo-4-fluoro-3-iodo-1-methoxybenzene

Cross-coupling Sequential synthesis Regioselectivity

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene (CAS 2384800-49-9; C₇H₅BrFIO; MW 330.92) is a polyhalogenated aromatic compound featuring a unique 1-methoxy-2-bromo-4-fluoro-3-iodo substitution pattern on the benzene ring. This specific arrangement endows the molecule with three distinct carbon–halogen bonds of decreasing bond dissociation energy (C–I ≈ 57 kcal/mol; C–Br ≈ 71 kcal/mol; C–F ≈ 126 kcal/mol), enabling programmable, sequential palladium-catalyzed cross-coupling reactions with high regioselectivity.

Molecular Formula C7H5BrFIO
Molecular Weight 330.92 g/mol
Cat. No. B14039399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-3-iodo-1-methoxybenzene
Molecular FormulaC7H5BrFIO
Molecular Weight330.92 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)I)Br
InChIInChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
InChIKeyZBKGLSRGXKDYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene: A Strategic Polyhalogenated Aryl Building Block for Sequential Cross-Coupling


2-Bromo-4-fluoro-3-iodo-1-methoxybenzene (CAS 2384800-49-9; C₇H₅BrFIO; MW 330.92) is a polyhalogenated aromatic compound featuring a unique 1-methoxy-2-bromo-4-fluoro-3-iodo substitution pattern on the benzene ring . This specific arrangement endows the molecule with three distinct carbon–halogen bonds of decreasing bond dissociation energy (C–I ≈ 57 kcal/mol; C–Br ≈ 71 kcal/mol; C–F ≈ 126 kcal/mol), enabling programmable, sequential palladium-catalyzed cross-coupling reactions with high regioselectivity [1]. The methoxy group at position 1 provides additional electronic tuning and serves as a handle for further synthetic elaboration [2]. The compound is typically supplied as a solid with purity ≥95% .

Why 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene Cannot Be Interchanged with Common Tri- or Dihalogenated Analogs


In-class trihalogenated arenes are not interchangeable due to differences in regiochemistry, electronic modulation by the methoxy group, and the specific combination of halogen leaving-group abilities. Replacing 2-bromo-4-fluoro-3-iodo-1-methoxybenzene with a regioisomer such as 2-bromo-1-fluoro-4-iodo-3-methoxybenzene (CAS 2386522-60-5) alters the spatial orientation of reactive sites, which can disrupt molecular recognition in biological systems or lead to different regioselectivity in subsequent coupling steps. Substitution with a dihalogenated analog like 4-bromo-1-fluoro-2-iodobenzene (CAS 116272-41-4) removes the methoxy group, thereby eliminating a key electronic modulator and synthetic handle that influences reaction rates and product properties. Furthermore, the unique 1-methoxy-2-bromo-4-fluoro-3-iodo arrangement creates a specific electronic environment that cannot be replicated by simply mixing other halogenated building blocks; the ortho-methoxy group strongly activates the ring toward electrophilic substitution while the meta- and para-halogens direct reactivity in a manner distinct from other substitution patterns [1].

Quantitative Differentiation: Performance of 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene in Cross-Coupling Reactivity and Halogen Bonding


Evidence 1: Sequential Cross-Coupling Reactivity Enabled by Differentiated C–Halogen Bond Strengths

The compound exhibits three distinct C–Halogen bonds with significantly different bond dissociation energies (BDEs): C–I (≈57 kcal/mol), C–Br (≈71 kcal/mol), and C–F (≈126 kcal/mol) [1]. This energetic gradient enables sequential, chemoselective palladium-catalyzed cross-couplings, such as Suzuki-Miyaura or Stille reactions, where the iodide reacts first under mild conditions, followed by the bromide under more forcing conditions, while the fluoride remains inert [2]. In contrast, the regioisomer 2-bromo-1-fluoro-4-iodo-3-methoxybenzene possesses a different spatial arrangement of these same halogens, which alters the electronic environment and may affect coupling rates or regioselectivity due to differing steric and electronic effects from the adjacent methoxy group .

Cross-coupling Sequential synthesis Regioselectivity

Evidence 2: Enhanced Halogen Bond Donor Strength from Fluorine and Iodine Synergy

The combination of an iodine atom (strong σ-hole donor) and an adjacent electron-withdrawing fluorine substituent in 2-bromo-4-fluoro-3-iodo-1-methoxybenzene is predicted to significantly enhance its halogen bond donor strength compared to non-fluorinated analogs. Studies on related halobenzene systems demonstrate that aromatic fluorine substitution increases the electrostatic potential of the σ-hole on iodine, strengthening halogen bonds with Lewis bases (e.g., carbonyl oxygen) by approximately 0.5–1.5 kcal/mol per fluorine substituent, depending on position [1]. In contrast, the comparator 4-bromo-1-fluoro-2-iodobenzene lacks the methoxy group, which further modulates the σ-hole via resonance effects; electron-donating groups like methoxy are known to weaken halogen bonds, so the net effect of this compound's substitution pattern is a finely tuned halogen bond donor strength [2].

Halogen bonding Supramolecular chemistry Crystal engineering

Evidence 3: Orthogonal Coupling Potential in Ullmann-Type Homocoupling of Iodoanisoles

Multiply fluorine-substituted iodoanisoles are efficiently coupled in Ullmann-type reactions to yield highly fluorinated bisanisoles, and the reaction tolerates bromo substituents [1]. This class-level observation implies that 2-bromo-4-fluoro-3-iodo-1-methoxybenzene can undergo selective homocoupling at the iodine site while preserving the bromine and fluorine atoms for subsequent diversification. In contrast, a non-fluorinated analog like 2-iodoanisole lacks the electronic activation provided by fluorine, which may result in lower coupling yields or require harsher conditions. While direct head-to-head data are not available, the established tolerance of bromo groups in such couplings [1] strongly suggests that this compound can serve as a dual-purpose building block for both Ullmann and sequential cross-coupling strategies, a feature not shared by simpler iodoanisoles.

Ullmann coupling Biphenol synthesis Fluorinated materials

Evidence 4: Unique Physicochemical Profile Derived from Specific Halogen Combination

The molecular weight (330.92 g/mol) and heavy halogen composition (Br + I) of 2-bromo-4-fluoro-3-iodo-1-methoxybenzene impart a unique set of physicochemical properties distinct from lighter or differently substituted analogs . For instance, 4-bromo-1-fluoro-2-iodobenzene (MW 300.89 g/mol) has a lower molecular weight and lacks the methoxy group, which influences solubility, lipophilicity (logP), and melting point. The presence of both bromine and iodine also provides opportunities for heavy-atom effects in crystallography and radiolabeling studies (e.g., iodine-125 or bromine-76). While quantitative comparative data on solubility or logP are not directly available for this compound, the combination of a polar methoxy group with heavy halogens creates a distinctive profile that cannot be achieved with dihalogenated or non-methoxylated analogs [1].

Physicochemical properties Drug design Material science

Optimal Use Cases for 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene in Advanced Organic Synthesis and Materials Research


Sequential Palladium-Catalyzed Cross-Coupling for Complex Biaryl Synthesis

Leverage the differentiated C–I, C–Br, and C–F bonds to perform sequential Suzuki-Miyaura or Stille couplings. Under mild conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 60–80 °C), the C–I bond reacts selectively. After purification or in a one-pot process, the C–Br bond can be coupled using more forcing conditions (e.g., Pd(dppf)Cl₂, higher temperature), while the C–F bond remains intact for further modification or to impart metabolic stability in drug candidates [1]. This strategy is particularly valuable for constructing unsymmetrical biaryl motifs found in pharmaceuticals and agrochemicals.

Halogen Bonding Studies and Crystal Engineering

Exploit the enhanced σ-hole on the iodine atom, reinforced by the adjacent electron-withdrawing fluorine, to study strong halogen bonding interactions with Lewis bases (e.g., carbonyls, nitriles) [2]. The methoxy group provides an additional site for conventional hydrogen bonding, enabling the design of complex supramolecular architectures with orthogonal non-covalent interactions. This compound serves as a versatile tecton for co-crystal design and the investigation of structure–property relationships in halogen-bonded materials.

Synthesis of Highly Fluorinated Biphenols via Ullmann Coupling

Utilize the iodine atom for copper- or palladium-mediated Ullmann-type homocoupling to generate highly fluorinated 2,2′-bisanisoles, as demonstrated for related multiply fluorinated iodoanisoles [3]. The bromine and fluorine substituents are retained in the product, providing handles for further diversification or for tuning the electronic properties of the resulting biphenol ligands or materials. Subsequent demethylation yields fluorinated biphenols, which are valuable as chiral ligands and building blocks for advanced materials.

Radiolabeling and Imaging Agent Development

The presence of iodine makes this compound a potential precursor for radiolabeling with iodine-123 (SPECT) or iodine-124/125 (PET/radiotherapy) via isotopic exchange or non-isotopic substitution [4]. The fluorine atom can also be substituted with fluorine-18 for PET imaging. The methoxy group can be deprotected to a phenol for further conjugation. This combination of features positions 2-bromo-4-fluoro-3-iodo-1-methoxybenzene as a versatile scaffold for developing multimodal imaging agents.

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